Product packaging for 2-(2-Phenoxyphenyl)piperidine(Cat. No.:CAS No. 383128-68-5)

2-(2-Phenoxyphenyl)piperidine

Cat. No.: B2625276
CAS No.: 383128-68-5
M. Wt: 253.345
InChI Key: CKVUXUPEXBSDOQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Core Structures in Chemical Biology and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in medicinal chemistry and natural products. nih.gov Its prevalence is a testament to its remarkable utility and favorable properties. Piperidine-containing compounds are key components in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.netarizona.edu

The significance of the piperidine scaffold can be attributed to several key factors:

Physicochemical and Pharmacokinetic Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance water solubility and allow for critical ionic interactions with biological targets. The three-dimensional, sp³-hybridized nature of the ring provides a rigid, yet conformationally flexible, scaffold that can be used to orient other functional groups in a precise spatial arrangement, optimizing binding to receptors and enzymes. thieme-connect.com

Synthetic Accessibility: A vast and well-established toolkit of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a highly tractable building block for organic synthesis. nih.govnih.gov

Natural Product Mimicry: The piperidine core is a fundamental feature of numerous alkaloids with potent biological activities, such as morphine (analgesic) and atropine (B194438) (anticholinergic). encyclopedia.pub Synthetic piperidine derivatives often draw inspiration from these natural products.

Table 1: Key Attributes of the Piperidine Scaffold in Research

Attribute Significance in Chemical Research
Structure Six-membered nitrogen-containing heterocycle.
Physicochemical Properties Basic nitrogen improves solubility and allows for ionic bonding.
Pharmacological Role Present in over 70 commercialized drugs, acting on a wide range of biological targets. arizona.edu
Synthetic Utility Readily synthesized and functionalized through established chemical reactions. nih.gov
Natural Occurrence Core component of many biologically active alkaloids (e.g., morphine, piperine). encyclopedia.pub

Overview of Structurally Related Piperidine Derivatives in Advanced Research

The versatility of the piperidine scaffold is demonstrated by the vast number of its derivatives that are subjects of advanced research. These compounds span a wide range of structural complexity and biological function, highlighting the scaffold's adaptability.

For instance, Donepezil , an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, features a benzyl-piperidine moiety that provides crucial binding to the enzyme's catalytic site. nih.govencyclopedia.pub Research continues on novel analogs that modify this core to improve efficacy and selectivity. encyclopedia.pub In the realm of natural products, Piperine (B192125) , the active component of black pepper, possesses a piperidine amide structure and is investigated for a broad spectrum of activities, including anticancer and antibacterial properties. encyclopedia.pubacs.org

More complex examples include the tetracyclic bis-piperidine alkaloids isolated from marine sponges. These intricate molecules, which feature two piperidine rings within a larger macrocyclic structure, exhibit potent antiproliferative activities and serve as challenging targets for total synthesis, pushing the boundaries of synthetic chemistry.

Table 2: Examples of Piperidine Derivatives in Advanced Research

Derivative Structural Feature Area of Research Reference
Donepezil Benzyl-piperidine Alzheimer's Disease (Acetylcholinesterase Inhibition) nih.govencyclopedia.pub
Fentanyl 4-anilidopiperidine Analgesia (Opioid Receptor Agonism) encyclopedia.pub
Haloperidol 4-phenylpiperidin-4-ol Antipsychotic (Dopamine Receptor Antagonism) ugent.be
Paroxetine 3-substituted piperidine Antidepressant (Serotonin Reuptake Inhibition) ugent.be
Piperine Piperidine amide Natural Product with Anticancer & Antibacterial Potential encyclopedia.pubacs.org

Rationale for Investigating 2-(2-Phenoxyphenyl)piperidine as a Research Target

While extensive research exists on piperidine derivatives, the specific compound This compound (CAS Number 383128-68-5) is primarily a subject of research interest due to the systematic exploration of structure-activity relationships (SAR). fluorochem.co.uk In drug discovery, once a lead compound is identified, chemists systematically synthesize and test its isomers to understand how the spatial arrangement of functional groups affects biological activity. nih.govsolubilityofthings.combiomedres.us

The primary rationale for investigating the 2-substituted isomer stems from the known biological activity of its positional isomer, 4-(2-Phenoxyphenyl)piperidine . ontosight.ai Research has shown that this 4-substituted compound is a ligand for critical monoamine transporters, which are key targets for neurological and psychiatric drugs. ontosight.ai

The investigation of this compound is therefore a logical and necessary step to answer key research questions:

Impact of Substituent Position: How does moving the bulky phenoxyphenyl group from the 4-position to the 2-position of the piperidine ring alter the binding affinity and selectivity for neurotransmitter transporters or other potential targets?

Exploring New Chemical Space: Does this positional change lead to novel, unexpected biological activities not observed with other isomers?

Refining Pharmacological Profiles: The synthesis and testing of positional isomers can lead to compounds with improved properties, such as enhanced potency or a better metabolic profile. biomedres.us

The phenoxyphenyl moiety itself is known to be a key component in compounds targeting a range of biological systems, including matrix metalloproteinases and sodium channels, further justifying the exploration of its combination with the versatile piperidine scaffold. acs.orgacs.org The synthesis and characterization of this compound, which is commercially available for research purposes, allows scientists to build a more complete picture of the SAR for this promising class of compounds. aksci.combldpharm.com

Table 3: Comparative Research Focus on Phenoxyphenyl Piperidine Isomers

Compound Known/Hypothesized Activity Rationale for Investigation
4-(2-Phenoxyphenyl)piperidine Ligand for various receptors, including monoamine transporters. ontosight.ai Established lead compound for exploring CNS-related targets.
This compound Unknown; hypothesized to interact with CNS targets. To determine the effect of substituent position on biological activity (SAR study). nih.govsolubilityofthings.com
3-(2-Phenoxyphenyl)piperidine Unknown; hypothesized to interact with CNS targets. To complete the SAR profile and understand the full pharmacological potential of the scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B2625276 2-(2-Phenoxyphenyl)piperidine CAS No. 383128-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16/h1-5,8-10,12,16,18H,6-7,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUXUPEXBSDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Phenoxyphenyl Piperidine

Strategic Approaches to the Piperidine (B6355638) Ring System

Strategic synthesis of the 2-(2-phenoxyphenyl)piperidine scaffold involves either a reductive approach starting from an aromatic heterocycle or a constructive approach that builds the ring from an acyclic precursor.

A prominent and direct method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 2-(2-phenoxyphenyl)pyridine. This process involves the reduction of the pyridine (B92270) ring to a piperidine ring using hydrogen gas and a metal catalyst. asianpubs.org The key challenges are to achieve selective reduction of the pyridine ring without affecting the two phenyl rings and to control the stereochemistry of the newly formed chiral center. The use of acidic conditions can promote the selective reduction of the heterocyclic ring. asianpubs.org

The hydrogenation of substituted pyridines can be achieved using a variety of transition metal catalysts, including platinum, palladium, rhodium, and ruthenium. asianpubs.org For a substrate like 2-(2-phenoxyphenyl)pyridine, regioselectivity is crucial. The mechanism for the full hydrogenation of a substituted pyridine, as investigated through density functional theory calculations, can proceed through a multi-stage pathway. This includes the activation of hydrogen by a catalyst, followed by a series of hydride and proton transfers to the pyridine ring, leading first to dihydropyridine, then tetrahydropyridine, and finally the fully saturated piperidine product. rsc.org

Stereoselectivity in these reactions is often directed by the catalyst and the substrate's geometry. For instance, heterogeneous catalysts like Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, have been successfully used in glacial acetic acid to hydrogenate various substituted pyridines to their corresponding piperidines under 50-70 bar of hydrogen pressure at room temperature. asianpubs.org The acidic solvent is thought to mitigate the catalyst-poisoning character of the pyridine nitrogen. asianpubs.org Similarly, rhodium and palladium catalysts are effective for pyridine hydrogenation. nih.gov Glorius et al. demonstrated that a rhodium(I) complex could achieve highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines, resulting in all-cis-substituted piperidines. nih.gov

Table 1: Catalysts for Hydrogenation of Pyridine Derivatives
CatalystSubstrate TypeConditionsSelectivity/ObservationsSource
PtO₂ (Adams' catalyst)Substituted Pyridines (e.g., 2-bromo, 3-phenyl)Glacial Acetic Acid, 50-70 bar H₂, Room Temp.Effective for various substituted pyridines; acidic solvent reduces catalyst poisoning. asianpubs.org
Rhodium(I) ComplexFluoropyridinesPinacol borane, dearomatization/hydrogenationHighly diastereoselective, yielding all-cis products. nih.gov
Palladium on Carbon (Pd/C)PhenylpyridineNot specifiedAchieved 96% selectivity for phenylpiperidine with 87% conversion. d-nb.info
Bimetallic Pd-Cu or Pd-Ag on Al₂O₃Pyridine60°C, 70 atm H₂High activity (99% conversion) and selectivity (99%) due to small nanoparticle size (2-3 nm). d-nb.info

Achieving high enantioselectivity in the synthesis of chiral piperidines like this compound requires the use of chiral catalysts. A successful strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts derived from the pyridine precursor. nih.gov Iridium(I) catalysts containing chiral P,N-ligands have shown particular promise in this area. nih.gov The proposed mechanism suggests that the reaction proceeds through an outer-sphere dissociative pathway, where the final product's configuration is set by the stereoselective protonation of an enamine intermediate. nih.gov This approach is noted for its suitability in large-scale synthesis. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for creating 3-substituted piperidines from pyridine precursors with high enantioselectivity. snnu.edu.cn

Table 2: Enantioselective Hydrogenation Approaches for Pyridine Derivatives
Catalyst SystemSubstrateKey FeatureOutcomeSource
Iridium(I) with chiral P,N-ligand2-Substituted Pyridinium SaltsAsymmetric hydrogenation of the pyridinium salt.High enantioselectivity, suitable for large volumes. nih.gov
Chiral Copper(II) catalyst then DIBAL-HFluorosubstituted AminesEnantioselective cyanidation followed by cyclization.Asymmetric synthesis of chiral piperidines, including the drug Niraparib. nih.govmdpi.com
Rhodium catalyst with chiral ligandPhenyl pyridine-1(2H)-carboxylate and boronic acidsAsymmetric reductive Heck reaction.Provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn

An alternative to the reduction of a pre-formed ring is the construction of the piperidine ring via intramolecular cyclization. This strategy involves synthesizing a linear precursor containing the 2-phenoxyphenyl moiety and a nitrogen atom, which then cyclizes to form the six-membered ring. nih.gov This approach offers great flexibility in introducing various substituents.

The intramolecular aza-Michael addition is a powerful C-N bond-forming reaction for piperidine synthesis. ntu.edu.sgrsc.org This reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene (a Michael acceptor) within the same molecule. ntu.edu.sg To synthesize this compound via this method, a precursor would be required that contains an amino group and an α,β-unsaturated carbonyl or nitro group, positioned to facilitate a 6-endo cyclization. ntu.edu.sgnih.gov

Organocatalysis has emerged as a key technology for effecting these cyclizations enantioselectively. beilstein-journals.org For example, chiral cinchona-based primary-tertiary diamines, in combination with an acid co-catalyst like trifluoroacetic acid (TFA), can catalyze the intramolecular aza-Michael addition of carbamates bearing an α,β-unsaturated ketone to produce 2-substituted piperidines in high yields and with excellent enantioselectivity (up to 99% ee). mdpi.combeilstein-journals.org The acid co-catalyst assists in the formation of a reactive iminium intermediate. beilstein-journals.org

Transition metal catalysis enables a variety of cycloaddition reactions that are otherwise difficult to achieve. williams.edu Intramolecular [4+2] cycloadditions (Diels-Alder reactions) of dienynes can be catalyzed by nickel complexes, such as Ni(COD)₂, under mild conditions to form bicyclic systems, which can be precursors to substituted piperidines. williams.edu This method is often successful even when the corresponding thermal reaction fails. williams.edu Gold-catalyzed tandem reactions have also been developed, involving the isomerization of an enynyl ester followed by an intramolecular [3+2] cyclization to generate piperidine structures. figshare.com

Electrophilic cyclization is another viable strategy. For instance, N-sulfonyliminium ions can trigger cyclizations to form piperidine scaffolds. usm.edu The use of Lewis acidic metal triflates (e.g., from scandium(III) or copper(II)) can activate sulfonamides to condense with aldehydes and initiate the intramolecular ring-closing reaction. usm.edu Furthermore, radical cyclizations, such as the "6-exo-dig" cyclization of a 2-(but-3-ynyl)piperidine derivative mediated by Bu₃SnH, provide a regioselective route to form the 9-azabicyclo[3.3.1]nonane system, demonstrating the utility of radical reactions in complex piperidine synthesis. beilstein-journals.org

Reductive Amination and Conjugate Addition Routes

Reductive amination serves as a foundational and versatile method for the synthesis of the piperidine core. This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates to form the saturated heterocyclic ring. mdpi.comresearchgate.net A significant strategy in this category is the double reductive amination (DRA) of 1,5-dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it The use of sugar-derived dicarbonyl substrates in DRA can ensure the desired absolute configurations of stereocenters, a crucial aspect for enantioselective synthesis. chim.it For instance, the Leuckart reaction, a variant of reductive amination using ammonium (B1175870) formate (B1220265) as both the nitrogen source and reductant, has been successfully applied to diketones under microwave irradiation to afford piperidines. mdpi.com

Conjugate addition reactions also present a viable pathway, particularly for creating substituted piperidinones which can be further reduced to the corresponding piperidines. ru.nl This approach often involves the addition of nucleophiles to α,β-unsaturated systems within a precursor molecule, leading to cyclization. ru.nl For example, the conjugate addition of an organocopper reagent to a dihydropyridinone intermediate has been shown to produce highly substituted piperidinones with good diastereoselectivity. ru.nl

Novel and Modular Synthetic Pathways for Phenoxyphenyl Piperidines

Recent advancements have focused on creating modular synthetic pathways that allow for the rapid and diverse functionalization of the piperidine scaffold, which is particularly relevant for producing libraries of phenoxyphenyl piperidines.

A groundbreaking approach combines biocatalysis with traditional synthesis to achieve selective functionalization of the piperidine ring. researchgate.netnih.gov This strategy utilizes enzymes, such as engineered cytochrome P450s or hydroxylases, to perform selective carbon-hydrogen (C–H) oxidation on inexpensive piperidine precursors. chemistryviews.orgacs.org By installing hydroxyl groups at specific, unactivated C-H bonds, this method provides valuable intermediates that are primed for further modification. acs.orgnews-medical.net This enzymatic step is prized for its high regio- and stereoselectivity, operating under mild conditions and offering a scalable route to enantiopure hydroxy-piperidine derivatives that are otherwise difficult to access. chemrxiv.org Researchers have successfully used enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases to introduce these crucial functional handles onto carboxylated piperidines. chemistryviews.org

Following biocatalytic C-H oxidation, radical cross-coupling reactions are employed to introduce a wide range of substituents, enabling the modular assembly of complex piperidines. researchgate.netresearchgate.net The hydroxyl groups installed by the enzymes serve as handles for these couplings. acs.org Nickel-electrocatalytic methods have proven particularly effective for these transformations, allowing for the formation of new carbon-carbon bonds by coupling the hydroxylated piperidines with various molecular fragments. news-medical.net This combination of biocatalytic C-H oxidation and radical cross-coupling streamlines the synthesis of three-dimensional molecules, bypassing the need for many of the protecting groups and harsh reagents required in more traditional synthetic sequences. nih.govnews-medical.net This two-step, modular logic is analogous to the well-established electrophilic aromatic substitution and palladium-based cross-coupling used for functionalizing flat, aromatic molecules. researchgate.netchemrxiv.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. taylorfrancis.comnih.gov These reactions are exceptionally suited for diversity-oriented synthesis, allowing for the rapid generation of large libraries of structurally complex molecules from simple precursors. nih.govnih.gov For the synthesis of piperidine scaffolds, tandem reactions such as the aza[4+2]cycloaddition/allylboration MCR have been developed. nih.govnih.gov In a notable variant, a four-component reaction circumvents the need to pre-form the azabutadiene component, further streamlining the process. nih.gov By varying the constituent aldehydes, amines, and dienophiles, these MCRs can produce vast libraries of polysubstituted piperidines, a strategy directly applicable to the generation of diverse phenoxyphenyl piperidine derivatives for biological screening. taylorfrancis.comnih.gov

Synthetic StrategyKey FeaturesAdvantagesRelevant Precursors
Biocatalytic C-H Oxidation Uses enzymes (e.g., P450s, hydroxylases) for site- and stereoselective hydroxylation. chemistryviews.orgacs.orgHigh selectivity, mild conditions, access to enantiopure intermediates. chemrxiv.orgCarboxylated piperidines. acs.org
Radical Cross-Coupling Employs nickel electrocatalysis to form C-C bonds at hydroxylated sites. news-medical.netModular, efficient, avoids protecting groups and precious metals. acs.orgnews-medical.netHydroxylated piperidines. acs.org
Multi-Component Reactions (MCRs) Combines three or more substrates in a one-pot reaction (e.g., aza[4+2]cycloaddition/allylboration). nih.govnih.govHigh atom economy, rapid library generation, structural diversity. nih.govAldehydes, amines, maleimides, boronobutadienes. nih.gov

Precursor Chemistry and Intermediate Compound Derivations for this compound

The synthesis of this compound relies on the availability of key precursors and the strategic derivation of intermediate compounds. A common industrial precursor for the piperidine ring itself is 2-(2-hydroxyethyl)pyridine, which can be converted to 2-piperidineethanol (B17955) via catalytic hydrogenation. nih.gov This chiral alcohol, or its corresponding N-protected aldehyde, serves as a valuable starting material for further elaboration at the C2 position. nih.gov

For more complex syntheses, such as those for related pharmaceutical agents, intermediates are often constructed through multi-step sequences. For example, the synthesis of an intermediate for the drug Ibrutinib involves a nucleophilic substitution reaction between 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and a chiral, protected 3-hydroxypiperidine (B146073) derivative. googleapis.comgoogle.com This highlights a common strategy where the phenoxyphenyl moiety is part of one precursor and the piperidine ring is part of another, which are then coupled together. Other general precursors for substituted piperidines include readily available 2- and 3-carboxylated piperidines, which are key starting materials for the biocatalytic oxidation pathways. acs.org

Enantioselective Synthesis of this compound

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like this compound. Several advanced methods are employed to control the stereochemistry at the C2 position.

One powerful strategy is the asymmetric hydrogenation of pyridine derivatives. nih.gov This involves activating the pyridine ring by forming a pyridinium salt, which is then reduced using a chiral catalyst, such as an Iridium-based complex with a specialized ligand (e.g., MeO-BoQPhos), to yield the enantioenriched piperidine. nih.gov

Chemo-enzymatic methods provide another robust route. In one such approach, activated pyridines are dearomatized to produce N-substituted tetrahydropyridines. nih.gov These intermediates are then subjected to a one-pot cascade reaction using an amine oxidase and an ene imine reductase, which stereoselectively converts them into the desired chiral piperidines. nih.gov

Enzymatic kinetic resolution is also a well-established technique. This method can be applied to racemic precursors like 2-piperidineethanol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two enantiomers. nih.gov The resulting enantiopure alcohol or its corresponding acetate (B1210297) can then be carried forward to synthesize the final target molecule. nih.gov Finally, the previously mentioned combination of biocatalytic C-H oxidation and radical cross-coupling is inherently enantioselective, as it starts with enantiopure piperidine precursors and maintains stereochemical integrity throughout the synthetic sequence. researchgate.netacs.org

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral center at the C-2 position of the piperidine ring. This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material.

One prominent strategy involves the asymmetric hydrogenation of substituted pyridines. For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using ligands like MeO-BoQPhos has demonstrated high levels of enantioselectivity, achieving enantiomeric ratios up to 93:7 for various substrates. nih.gov This method provides a direct route to enantioenriched 2-alkylpiperidines, which can be further functionalized. nih.gov While not specifically applied to 2-(2-phenoxyphenyl)pyridine in the reviewed literature, this approach highlights a potent strategy for the asymmetric synthesis of 2-arylpiperidines.

Another powerful technique is the catalytic asymmetric [4+2] annulation of imines with allenes. The use of a C2-symmetric chiral phosphepine as a catalyst has been shown to be effective in this process, yielding a variety of functionalized piperidine derivatives with excellent stereoselectivity. researchgate.net This method represents a convergent approach where the piperidine ring is constructed with concomitant control of stereochemistry.

Furthermore, multicomponent coupling reactions offer a rapid and efficient means to assemble the piperidine core. For example, the synthesis of (S)-coniine has been achieved through a reaction that forms four new chemical bonds sequentially, installing the C-2 stereogenic center with a high diastereomeric excess of 90%. rsc.org Such strategies, which build molecular complexity in a single pot, are highly desirable for their efficiency.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound.

A notable example is the kinetic resolution of N-Boc-2-arylpiperidines through asymmetric deprotonation using a chiral base system, such as n-BuLi with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. rsc.org In this process, one enantiomer is selectively deprotonated and can then be trapped with an electrophile to yield a 2,2-disubstituted piperidine with high enantioselectivity. The unreacted, enantioenriched starting material can be recovered with good yields and high enantiomeric ratios. rsc.org

The following table summarizes the results of a kinetic resolution of N-Boc-2-arylpiperidines using this method. rsc.org

EntryAryl GroupRecovered Starting Material Yield (%)Recovered Starting Material e.r.
1Phenyl4595:5
22-Naphthyl4296:4
34-Fluorophenyl4897:3
43-Methoxyphenyl3992:8

e.r. = enantiomeric ratio

Enzymatic kinetic resolution presents another powerful tool. Enzymes, being inherently chiral, can exhibit high selectivity towards one enantiomer of a racemic substrate. For instance, hydrolases like pig liver esterase have been employed for the kinetic resolution of racemic piperidine derivatives. researchgate.netnih.gov Although direct enzymatic resolution of this compound has not been extensively documented, the resolution of related structures like 2-piperidineethanol demonstrates the feasibility of this approach. researchgate.netnih.govnih.gov In such resolutions, the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the resulting product from the unreacted enantiomer. nih.gov

Chiral Pool Synthesis Approaches to 2-Substituted Piperidines

Chiral pool synthesis leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, as starting materials. ru.nlnumberanalytics.comtcichemicals.com This strategy is advantageous as the stereochemistry of the target molecule is derived from the inherent chirality of the starting material, often simplifying the synthetic route and avoiding the need for a resolution step or an asymmetric catalyst. ru.nltcichemicals.com

Amino acids are particularly common starting materials for the synthesis of 2-substituted piperidines due to the presence of a stereogenic center and a nitrogen atom. The general approach involves the elaboration of the amino acid side chain and subsequent cyclization to form the piperidine ring. This methodology has been successfully applied to the synthesis of numerous piperidine alkaloids.

For example, the synthesis of complex natural products like Taxol and the anti-influenza drug Oseltamivir (Tamiflu) have famously utilized chiral pool approaches, starting from (-)-borneol (B1667373) and shikimic acid, respectively. numberanalytics.com These syntheses showcase the power of this strategy in constructing stereochemically complex targets. While a specific chiral pool synthesis for this compound is not detailed in the available literature, the principles are broadly applicable. A synthesis could conceivably start from a chiral amino acid like phenylalanine, incorporating the phenoxy group through appropriate synthetic transformations before or after the formation of the piperidine ring.

Optimization of Synthetic Parameters and Reaction Efficiency

The efficiency of any synthetic route, including those for complex molecules like this compound, is critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of reagents, catalysts, solvents, temperature, reaction time, and stoichiometry.

A relevant example of such optimization can be found in the synthesis of a structurally related compound, (S)-3-(3-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which involves a crucial amide coupling step. rsc.org The researchers systematically investigated various coupling reagents and conditions to maximize the yield of the final product.

The table below summarizes the optimization of the amide coupling reaction between a carboxylic acid and an amine precursor. rsc.org

EntryReagentBaseSolventTemperature (°C)Reaction TimeYield (%)
1SOCl₂DCM0 to RT18 h48
2SOCl₂Et₃NDCM0 to RT18 h52
3DCC / HOBtDCM0 to RT12 h65
4EDC / HOBtDCM0 to RT10 h78
5TBTUEt₃NDMFRT3 h85
6HBTUEt₃NDMFRT45 min96

DCM = Dichloromethane, DMF = Dimethylformamide, RT = Room Temperature

As the data indicates, the choice of coupling reagent and base had a significant impact on both the reaction time and the isolated yield. While reagents like DCC/HOBt and EDC/HOBt provided moderate yields, the uronium-based reagents TBTU and HBTU proved to be more effective. rsc.org HBTU, in the presence of triethylamine (B128534) in DMF, was identified as the optimal coupling reagent, affording the desired amide in a remarkable 96% yield with a significantly reduced reaction time of just 45 minutes. rsc.org This systematic optimization highlights the importance of screening multiple parameters to achieve a highly efficient and practical synthetic process.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 2 Phenoxyphenyl Piperidine

High-Resolution Spectroscopic Techniques

High-resolution techniques are indispensable for modern chemical analysis, offering unparalleled detail into molecular structure. For a molecule like 2-(2-Phenoxyphenyl)piperidine, which possesses multiple stereochemical and isomeric possibilities, these methods are crucial for unequivocal identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, including proton (¹H) and carbon-13 (¹³C), offer a fundamental overview of the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the secondary amine (N-H) proton, and the nine aromatic protons of the phenoxyphenyl group. The piperidine protons typically appear in the upfield region (approx. 1.5-3.5 ppm), often exhibiting complex splitting patterns due to spin-spin coupling with adjacent protons. The proton at the C2 position, being attached to a carbon linked to both the nitrogen and the aromatic system, would likely resonate further downfield within this range. The aromatic protons of the two phenyl rings would appear in the downfield region (approx. 6.8-7.5 ppm), with their specific chemical shifts and multiplicities determined by their substitution pattern and electronic environment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to display 17 distinct signals: five for the piperidine ring carbons and twelve for the aromatic carbons of the phenoxyphenyl moiety. The piperidine carbons would resonate in the aliphatic region (approx. 25-60 ppm), while the aromatic carbons would appear significantly downfield (approx. 115-160 ppm), including two quaternary carbons involved in the ether linkage.

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR methodologies are employed to resolve these ambiguities by showing correlations between nuclei. youtube.comnih.govepfl.ch

Correlation Spectroscopy (COSY): This homonuclear technique maps ¹H-¹H coupling networks, which is invaluable for tracing the connectivity of protons within the piperidine ring. sdsu.edu Cross-peaks in a COSY spectrum would connect adjacent protons, allowing for a sequential "walk" around the ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. youtube.comsdsu.edu It is a powerful tool for definitively assigning the ¹³C signals of all protonated carbons by linking them to their already-assigned proton resonances.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations
Piperidine NH 1.5 - 3.0 (broad)-COSY: to H2, H6
Piperidine H 23.0 - 3.555 - 65COSY: to H3; HSQC: to C2; HMBC: to C4, C6, C1'
Piperidine H 3, H 4, H 51.5 - 2.020 - 35COSY: to adjacent piperidine protons; HSQC: to respective carbons
Piperidine H 62.8 - 3.245 - 55COSY: to H5; HSQC: to C6
Aromatic Protons (H 3' to H 6''')6.8 - 7.5115 - 135COSY: to adjacent aromatic protons; HMBC: to nearby aromatic carbons
Aromatic C (C-O, C-N)-150 - 160HMBC: from nearby aromatic and benzylic protons

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers significant insight into its structure. libretexts.orglibretexts.org

Upon ionization, the molecular ion of this compound (C₁₇H₁₉NO, Exact Mass: 253.1467) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. Expected fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring can cleave, which is a common fragmentation pathway for amines.

Piperidine Ring Opening: Various fragmentation patterns involving the opening and cleavage of the saturated heterocyclic ring.

Cleavage of the C-C Bond: Fission of the bond connecting the piperidine ring to the phenoxyphenyl group, leading to ions corresponding to each fragment.

Ether Bond Cleavage: The C-O bond of the ether linkage may break, resulting in fragments corresponding to phenoxy and substituted phenylpiperidine ions.

Interactive Table: Predicted Key Mass Fragments of this compound
m/z (Predicted)Possible Fragment Structure / IdentityFragmentation Pathway
253[C₁₇H₁₉NO]⁺Molecular Ion (M⁺)
252[M-H]⁺Loss of a hydrogen radical
170[C₁₁H₁₂NO]⁺Cleavage of the ether bond (loss of C₆H₅O)
160[C₁₁H₁₄N]⁺Cleavage of the C-C bond (loss of C₆H₅O)
93[C₆H₅O]⁺Phenoxy cation
84[C₅H₁₀N]⁺Fragment from piperidine ring cleavage

Both GC-MS and LC-MS couple a separation technique with mass spectrometry, allowing for the analysis of complex mixtures and the differentiation of isomers. nih.govnih.gov

GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound could potentially be analyzed by GC-MS, possibly after derivatization of the secondary amine to improve volatility. chromforum.org Isomers, such as 2-(3-phenoxyphenyl)piperidine (B13600065) and 2-(4-phenoxyphenyl)piperidine, would likely exhibit different retention times on the GC column due to variations in their polarity and boiling points. Their mass spectra might show subtle differences in fragment ion abundances, aiding in their distinction.

LC-MS: This is a highly versatile technique well-suited for a wide range of pharmaceutical compounds. nih.gov Using reversed-phase liquid chromatography, isomers would be separated based on their differential partitioning between the stationary and mobile phases. LC-MS is often considered complementary to GC-MS and can be used for polar or thermally unstable compounds without the need for derivatization. nih.gov

Orbitrap MS: As a form of high-resolution mass spectrometry (HRMS), Orbitrap MS provides extremely accurate mass measurements (typically within 5 ppm). nih.govlcms.cz This capability allows for the unambiguous determination of a molecule's elemental composition from its exact mass, confirming the formula as C₁₇H₁₉NO and distinguishing it from other molecules with the same nominal mass but different formulas. HRMS/MS analysis of fragments can similarly determine the elemental composition of each fragment, greatly enhancing the confidence in structural assignments. nih.govsemanticscholar.org

Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions in the gas phase based on their size, shape, and charge. acs.orgamericanpharmaceuticalreview.comchemistryworld.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation. Structural isomers, which have the same mass but different three-dimensional structures, will have different rotationally averaged collision cross-sections (CCS). This difference in shape allows IMS to separate isomers that may not be separable by chromatography or mass spectrometry alone, making it a powerful tool for detailed pharmaceutical analysis. nih.govnih.gov

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule to identify the functional groups present. These two methods are often complementary. ucl.ac.ukkurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the dipole moment. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group (a moderate band around 3300-3500 cm⁻¹), aliphatic C-H stretching from the piperidine ring (multiple bands just below 3000 cm⁻¹), aromatic C-H stretching (bands above 3000 cm⁻¹), C-O-C stretching of the ether linkage (a strong band around 1200-1250 cm⁻¹), and various aromatic C=C stretching and bending vibrations in the 1400-1600 cm⁻¹ and 600-900 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It detects vibrational modes that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the piperidine ring, which may be weak in the IR spectrum.

Interactive Table: Predicted IR and Raman Vibrational Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch3300 - 3500MediumWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2980StrongStrong
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-N Stretch1080 - 1360MediumMedium
Aryl Ether C-O-C Stretch1200 - 1250 (asymmetric)StrongMedium
Aromatic C-H Bend (out-of-plane)690 - 900StrongWeak

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Crystallographic Studies for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, revealing how the piperidine and phenoxyphenyl moieties are oriented relative to each other.

As of this writing, a search of publicly available crystallographic databases has not yielded a specific crystal structure for this compound. However, crystallographic studies on related piperidine-containing compounds have been extensively reported. iucr.orgnih.govresearchgate.net For instance, the crystal structure of piperidine itself shows that the molecules are linked in chains via N-H···N hydrogen bonds. iucr.org In substituted piperidines, the ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. researchgate.net

Should a single crystal of this compound be successfully grown and analyzed, the expected data would include its crystal system, space group, and unit cell dimensions, as shown in the hypothetical data table below. This information would definitively establish the molecule's solid-state conformation and the nature of its intermolecular interactions, such as hydrogen bonding or π–π stacking.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 18.1
β (°) 95.5
Volume (ų) 1550

Computational Approaches to Structural Elucidation and Spectral Prediction

In conjunction with experimental data, computational chemistry provides powerful tools for structural elucidation and the prediction of spectroscopic properties. nih.gov These theoretical approaches can corroborate experimental findings and offer insights into molecular behavior that are not directly observable.

Tandem mass spectrometry (MS/MS) is a key technique for determining molecular structure by analyzing the fragmentation patterns of a parent ion. wikipedia.org However, interpreting these patterns can be challenging, especially for molecules that undergo complex rearrangements upon ionization. chemrxiv.orgresearchgate.net

The Universal Fragmentation Model (UFM) is a computational approach designed to address this challenge. chemrxiv.orgchemrxiv.org UFM is based on modeling gas-phase ion chemistry to predict high-quality fragmentation pathways, including the structures and energetics of the resulting fragments. chemrxiv.orgresearchgate.netchemrxiv.org A significant advantage of UFM is its ability to predict and interpret fragmentation chemistries that are dominated by complex rearrangements, which traditional rule-based methods often fail to explain. chemrxiv.orgrfi.ac.uk

For this compound, a UFM-based analysis would predict the likely fragmentation pathways upon ionization. Key fragmentation points would likely include:

Cleavage of the ether bond: Resulting in fragments corresponding to the phenoxy radical and the protonated 2-phenylpiperidine (B1215205) cation, or vice-versa.

Fragmentation of the piperidine ring: Leading to the loss of small neutral molecules like ethene.

Cleavage of the bond between the two aromatic rings.

By generating predicted fragmentation patterns, UFM can be used to interpret experimental MS/MS data, providing strong evidence for the structure of the parent molecule. chemrxiv.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules with high accuracy. scielo.brscispace.comresearchgate.net These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of complex spectra and confirming structural assignments. researchgate.net

For this compound, DFT calculations can be employed to:

Predict ¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus, DFT can generate a theoretical NMR spectrum. scispace.com Comparing these predicted shifts with experimental values is a powerful method for structural verification. researchgate.net

Predict Infrared (IR) Spectra: Calculations can determine the vibrational frequencies of the molecule, corresponding to the absorption bands observed in an IR spectrum. This helps in assigning specific peaks to functional groups, such as N-H stretching, C-O ether stretching, and aromatic C-H bending.

Determine Stable Conformations: Computational modeling can identify the lowest energy (most stable) conformations of the molecule, providing insight into its three-dimensional shape in the gas phase or in solution. nih.gov

The correlation between theoretically predicted and experimentally observed spectroscopic data provides a high degree of confidence in the final structural elucidation of this compound.

Table of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of 2 2 Phenoxyphenyl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Through DFT calculations, various properties of 2-(2-Phenoxyphenyl)piperidine can be determined.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves identifying the preferred conformation of the piperidine (B6355638) ring (typically a chair conformation) and the relative orientations of the phenoxy and phenyl substituents. Conformational analysis reveals the lowest energy structure, which is crucial for understanding its interactions with biological targets. The bond lengths, bond angles, and dihedral angles of this optimized geometry provide a detailed structural blueprint.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) Note: This data is illustrative as specific research on this compound was not found. Actual values would be obtained from DFT calculations.

ParameterBond/AngleValue
Bond LengthC-N (piperidine)~1.47 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleC-N-C (piperidine)~111°
Dihedral AngleC-C-O-C (ether linkage)Varies with conformation

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and phenyl rings, while the LUMO may be distributed over the aromatic systems.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: This data is illustrative as specific research on this compound was not found. Actual values would be obtained from DFT calculations.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the ether linkage and the nitrogen atom of the piperidine ring are expected to be regions of negative potential, while the hydrogen atoms attached to the nitrogen and carbons may exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the piperidine ring and the aromatic substituents.

Chemical Reactivity Theory (CRT) Studies

Chemical Reactivity Theory utilizes concepts derived from DFT to quantify the reactivity of a molecule. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and its tendency to react. For instance, a higher chemical hardness indicates lower reactivity. These theoretical parameters can be used to compare the reactivity of this compound with other related compounds.

Topological Analyses of Electron Density (e.g., QTAIM, ELF, LOL)

Topological analyses of the electron density provide a deeper understanding of the chemical bonding within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density allows for the characterization of chemical bonds (e.g., covalent vs. ionic) and the identification of non-covalent interactions.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of space. It provides a visual representation of bonding and non-bonding electron pairs, offering insights into the nature of chemical bonds and lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides a clear picture of electron localization, helping to distinguish between covalent bonds and lone pair regions.

For this compound, these topological analyses would offer a detailed description of the bonding within the piperidine ring, the aromatic systems, and the ether linkage, as well as characterizing any intramolecular non-covalent interactions that might influence its conformation and stability.

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide a dynamic picture of how it interacts with a biological target, such as a receptor or enzyme. This technique allows researchers to observe the stability of the ligand-target complex, identify key amino acid residues involved in binding, and understand the conformational changes that may occur upon interaction.

In typical MD simulations of a ligand-protein complex, the system is placed in a simulated physiological environment (e.g., a water box with ions), and the forces between atoms are calculated using principles of classical mechanics. By solving the equations of motion, the trajectory of every atom in the system can be tracked over a set period, often on the scale of nanoseconds to microseconds.

For instance, computational studies on other piperidine/piperazine-based compounds have successfully used MD simulations to elucidate their binding modes. nih.govrsc.org Such studies have revealed crucial interactions, like salt bridges formed between the protonated nitrogen of the piperidine ring and acidic residues (e.g., Aspartic acid, Glutamic acid) in the receptor's binding pocket. nih.gov Furthermore, hydrophobic interactions between the aromatic rings of the ligands and nonpolar residues of the target are often observed, stabilizing the complex. nih.gov These simulations can validate binding poses predicted by molecular docking and provide a more realistic and dynamic understanding of the ligand-receptor interactions. researchgate.net

Table 1: Key Interaction Types Explored by Molecular Dynamics Simulations

Interaction TypeDescriptionPotential Residues Involved
Ionic / Salt Bridge Electrostatic attraction between the positively charged piperidine nitrogen and a negatively charged amino acid residue.Aspartic Acid (Asp), Glutamic Acid (Glu)
Hydrogen Bonding Interaction between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor).Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Hydrophobic Interactions between nonpolar groups, driven by the exclusion of water. The phenoxy and phenyl rings are key contributors.Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)
π-Cation An interaction between the electron-rich π system of an aromatic ring and a nearby positively charged ion.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govresearchgate.net The fundamental principle is that the variations in the activity/property within a group of structurally similar molecules can be explained by differences in their molecular features, which are quantified by molecular descriptors.

A QSAR study on substituted (S)-phenylpiperidines, for example, successfully correlated their dopamine (B1211576) antagonist activity with parameters like lipophilicity (ClogP) and steric factors (Verloop's sterimol parameters). nih.gov Similarly, a QSAR analysis of piperine (B192125) analogs identified descriptors such as partial negative surface area and heat of formation as being critical for their inhibitory activity against a bacterial efflux pump. nih.gov These models are typically developed using a "training set" of molecules with known activities and then validated using an external "test set" to assess their predictive power. nih.gov

For a molecule like this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications at various positions (e.g., on the phenyl ring, the phenoxy ring, or the piperidine ring) to generate the necessary data for model building.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamplesInformation Encoded
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molecular volume, Surface area, Verloop parametersSize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, membrane permeability
Topological Connectivity indices, Wiener indexAtomic connectivity and branching

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.govijpsonline.com The method involves aligning a set of molecules, placing them in a 3D grid, and then calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. ijpsonline.com The resulting energy values create "fields" that are then analyzed using statistical methods like Partial Least Squares (PLS) to build a predictive model.

A key output of CoMFA is a set of 3D contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA study on N-3 substituted phenoxypropyl piperidine analogues—a class of compounds with structural similarities to this compound—was used to optimize their activity as NOP receptor agonists. nih.gov The resulting contour maps could indicate that a bulky substituent is favored in one region (a green contour) for enhanced activity, while a positively charged group is disfavored in another (a red contour). This visual feedback is invaluable for guiding the rational design of more potent molecules. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of the CoMFA method that provides a more comprehensive analysis of the structural requirements for biological activity. researchgate.netnih.gov In addition to steric and electrostatic fields, CoMSIA calculates three other similarity fields: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor. nih.gov

A significant advantage of CoMSIA is its use of a Gaussian function to calculate the distance dependence between the probe and the molecule's atoms, which results in smoother, more easily interpretable contour maps compared to CoMFA. nih.gov The contour maps generated by CoMSIA highlight regions within and around the molecule where specific physicochemical properties are critical for activity. mdpi.com For example, a yellow contour map might indicate a region where hydrophobicity is favorable, suggesting that adding a nonpolar group at that position could increase biological potency. This detailed information helps to build a more complete picture of the ligand-receptor interactions. nih.govnih.gov

Table 3: Comparison of CoMFA and CoMSIA Fields

Field TypeCoMFACoMSIADescription
Steric YesYesRelates to the shape and size of the molecule.
Electrostatic YesYesRelates to the charge distribution of the molecule.
Hydrophobic NoYesRelates to the affinity for nonpolar environments.
H-Bond Donor NoYesRelates to the ability to donate a hydrogen bond.
H-Bond Acceptor NoYesRelates to the ability to accept a hydrogen bond.

In Silico Prediction of Molecular Behavior and Potential Interactions

In silico methods encompass a broad range of computational tools used to predict the behavior and interactions of molecules, thereby accelerating the drug discovery process. Beyond the QSAR and MD simulation methods discussed above, other in silico techniques like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are commonly employed.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target protein). nih.gov Docking algorithms generate various possible binding poses and use a scoring function to rank them, with the highest-scoring pose representing the most likely binding mode. This technique is often used as a starting point for more rigorous MD simulations. nih.gov Studies on other piperidine hybrids have used molecular docking to reveal favorable binding scores and interactions within target receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov

In silico ADME prediction models use the structure of a compound to estimate its pharmacokinetic properties. These models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for interacting with drug-metabolizing enzymes. For example, computational tools were used to predict the ADME properties of a novel piperidine derivative, providing insights into its drug-like qualifications. nih.gov Such predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures.

Derivatization Strategies and Structure Activity Relationship Sar Studies of Phenoxyphenyl Piperidines

Design Principles for Modifying the 2-(2-Phenoxyphenyl)piperidine Scaffold

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at enhancing drug-like qualities. The introduction of chiral piperidine (B6355638) scaffolds is a primary strategy, as it can be instrumental in modulating physicochemical properties, improving pharmacokinetic profiles, and reducing potential cardiac hERG toxicity. researchgate.netdoaj.org Modifications are typically focused on three main regions of the molecule: the piperidine ring, the phenyl ring directly attached to the piperidine, and the terminal phenoxy ring.

Key design objectives include:

Enhancing Potency and Selectivity: Modifications are intended to optimize interactions with the biological target. This can involve introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby increasing binding affinity and selectivity for the target over other proteins. researchgate.netdoaj.org

Modulating Physicochemical Properties: Adjustments to the scaffold can alter properties such as solubility, lipophilicity (logP), and polar surface area. For instance, replacing a phenyl ring with a more polar heterocycle like pyrimidine (B1678525) can improve solubility. nih.gov

Improving Pharmacokinetic (ADME) Profiles: Derivatization can address issues related to absorption, distribution, metabolism, and excretion. For example, introducing nitrogen atoms into aromatic systems or blocking metabolically susceptible sites can increase metabolic stability and prolong the half-life of a compound.

Exploring Conformational Effects: The flexibility of the scaffold can be constrained by introducing bulky groups or creating cyclic structures. This can lock the molecule into a more bioactive conformation, potentially increasing its potency. nih.gov

Synthetic Access to Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound relies on a range of modern organic chemistry techniques. A modular approach is often favored, allowing for the late-stage introduction of diversity at various points on the scaffold.

Common synthetic strategies include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to constructing the core diaryl ether and aryl-piperidine linkages. The Suzuki-Miyaura coupling, which joins an arylboronic acid with an aryl halide, is frequently used to form the C-C bond between the phenyl and piperidine rings or to build the biphenyl (B1667301) core prior to ether formation. nih.govnih.gov

Intramolecular Cyclization: Piperidine rings can be formed through various cyclization strategies, including reductive amination and metal-catalyzed intramolecular hydroamination of alkynes. nih.gov

N-Functionalization of the Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. This can be achieved through standard reactions such as reductive amination, acylation, or alkylation to introduce a wide variety of substituents.

Functionalization of Aromatic Rings: Substituents can be introduced onto the phenyl or phenoxy rings using classical electrophilic aromatic substitution reactions or through cross-coupling reactions on pre-functionalized (e.g., halogenated) intermediates. nih.gov

A representative synthetic approach might involve the coupling of a substituted 2-chloropiperidine (B189289) derivative with a substituted 2-phenoxyphenol, or the construction of the diaryl ether backbone followed by the formation or attachment of the piperidine ring. The use of microwave-assisted synthesis can significantly accelerate these reactions. nih.gov

Impact of Substituent Variations on Molecular Interactions and Selectivity

The systematic variation of substituents on the this compound scaffold has provided significant insights into its SAR. The nature, size, and position of these substituents can profoundly affect the molecule's interaction with its biological target and its selectivity profile.

Substituents on the Aromatic Rings: The electronic and steric properties of substituents on both the phenyl and phenoxy rings are critical. The antiplasmodial activity and cytotoxicity of related phenoxybenzamide compounds, for example, have been shown to be highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.comresearchgate.net Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, alkyl) can alter the electronic distribution of the rings, influencing key binding interactions. Positional changes are also crucial; for instance, moving a substituent from a meta to a para position can dramatically change biological activity and selectivity. mdpi.com

The following table illustrates hypothetical SAR trends based on principles observed in related molecular scaffolds.

Compound IDModificationPosition of ModificationBiological Activity (IC₅₀, nM)Selectivity Index
Parent H-15010
Analog A 4'-FluoroPhenoxy Ring7525
Analog B 4'-MethoxyPhenoxy Ring2008
Analog C 3-TrifluoromethylPhenyl Ring5050
Analog D N-MethylPiperidine12015
Analog E N-BenzylPiperidine3005

This table is illustrative and based on general SAR principles; specific values are hypothetical.

Stereochemical Effects in Structure-Activity Relationships

The carbon atom at the 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry is a critical factor in SAR, as biological systems are inherently chiral.

The three-dimensional arrangement of the phenoxyphenyl group relative to the piperidine ring can dictate how the molecule fits into a chiral receptor or enzyme active site. Often, one enantiomer exhibits significantly higher potency than the other (a phenomenon known as eudismic ratio). This difference in activity arises because only one enantiomer can achieve the optimal orientation for key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. nih.gov

For instance, steric hindrance from a substituent on the piperidine ring can influence whether a compound acts as an agonist or an antagonist. nih.gov The introduction of chiral piperidine scaffolds is a deliberate strategy in drug design to enhance biological activity and selectivity. researchgate.netdoaj.org Therefore, the separation and individual biological evaluation of the (R)- and (S)-enantiomers of this compound derivatives are essential steps in understanding their SAR and identifying the more active stereoisomer (the eutomer).

Pharmacophore Hybridization and Scaffold Hopping Approaches with Phenoxyphenyl Piperidines

Advanced medicinal chemistry strategies such as pharmacophore hybridization and scaffold hopping are employed to discover novel compounds with improved properties based on the this compound template. bhsai.org

Pharmacophore Hybridization: This approach involves the rational design of new molecules by combining the essential pharmacophoric features of the phenoxyphenyl piperidine scaffold with structural elements from other known bioactive compounds. mdpi.com The goal is to create a hybrid molecule that retains or enhances the desired biological activity, potentially by interacting with multiple binding sites or by combining the favorable properties of two different molecular classes. mdpi.com Three-dimensional pharmacophore modeling is a key computational tool used to guide this process, helping to define the crucial chemical features and their spatial arrangement required for activity. nih.gov

Scaffold Hopping: Also known as lead hopping, this strategy aims to identify structurally novel compounds by replacing the central core (or scaffold) of the molecule while retaining the key functional groups responsible for biological activity. nih.gov For the this compound scaffold, this could involve replacing the piperidine ring with another heterocycle (e.g., pyrrolidine, morpholine) or replacing the diaryl ether linkage with a different connecting group (e.g., biphenyl, benzimidazole). The objective of scaffold hopping is often to find a new chemotype with improved properties, such as better pharmacokinetics, reduced toxicity, or a more favorable intellectual property position. bhsai.org Isosteric replacement, such as substituting a phenyl ring with a thiophene (B33073) or pyrimidine ring, is a common tactic in scaffold hopping. nih.gov

Investigation of Molecular Interactions and in Vitro Biological Activities of 2 2 Phenoxyphenyl Piperidine and Analogs

In Vitro Receptor Binding Affinity and Selectivity Studies

Analogs of 2-(2-phenoxyphenyl)piperidine, particularly those classified as phenoxyalkylpiperidines, have demonstrated significant binding affinity for a range of receptors. The piperidine (B6355638) moiety is often a critical structural feature for these interactions. nih.gov Studies have shown that these compounds can be potent ligands for N-methyl-D-aspartate (NMDA), sigma (σ), histamine H3, and neurokinin-1 (NK1) receptors.

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination, showing an IC50 of 0.63 μM. nih.gov Further optimization of this lead by introducing a hydroxyl group on the phenoxy ring and a methyl group on the benzyl ring significantly increased potency. nih.gov

In the realm of sigma receptors, N-[(4-methoxyphenoxy)ethyl]piperidine derivatives have shown high affinity, with Ki values for the σ1 subtype reported to be in the low nanomolar range (e.g., 0.89–1.49 nM). uniba.it Certain piperidine derivatives have been identified as dual-target ligands, interacting with both histamine H3 (hH3R) and sigma-1 (σ1R) receptors. nih.gov For instance, one such analog exhibited high affinity with Ki values of 7.70 nM at hH3R and 3.64 nM at σ1R. nih.gov Additionally, other related structures, such as cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, have been developed as highly potent and selective antagonists for the NK1 receptor. nih.gov

Table 1: In Vitro Receptor Binding Affinities of Selected Phenoxyphenylpiperidine Analogs
Compound/Analog ClassTarget ReceptorBinding Affinity (Ki or IC50)Reference
N-(2-phenoxyethyl)-4-benzylpiperidineNMDA (NR1/2B)IC50 = 0.63 µM nih.gov
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-1 (σ1)Ki = 0.89–1.49 nM uniba.it
Piperidine Derivative (dual target)Histamine H3 (hH3R)Ki = 7.70 nM nih.gov
Piperidine Derivative (dual target)Sigma-1 (σ1R)Ki = 3.64 nM nih.gov

The mechanism by which ligands interact with their receptors is crucial for understanding their pharmacological effects. For NMDA receptors, certain antagonists function through a mechanism of uncompetitive antagonism. nih.govnih.gov This mode of action involves the antagonist binding to the receptor only when it is already activated by an agonist, such as glutamate.

An uncompetitive, low-affinity, open-channel blocker enters the receptor's associated ion channel preferentially when it is excessively open. nih.gov A key feature of this mechanism is a relatively fast off-rate, which prevents the antagonist from accumulating in the channel and interfering with normal synaptic transmission. nih.gov While some opioid analgesics have been shown to act as weak noncompetitive NMDA receptor antagonists, specifically designed molecules like the adamantane derivative memantine exemplify this neuroprotective mechanism. nih.govnih.gov This provides a valuable model for understanding how structurally related phenoxyphenylpiperidine antagonists might function at the NMDA receptor.

Enzyme Inhibition Profiling and Mechanistic Studies

Derivatives of this compound have been evaluated for their inhibitory activity against several key enzymes implicated in various physiological and pathological processes. These studies are essential for defining the compound's broader biological profile and identifying potential molecular targets.

Monoacylglycerol Lipase (MAGL): Piperidine-based compounds have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govnih.gov Some piperidine carbamates act as irreversible inhibitors by carbamoylating the catalytic serine nucleophile (Ser122) in the enzyme's active site. nih.gov In contrast, other research has led to the development of new classes of benzylpiperidine derivatives that function as reversible MAGL inhibitors. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The piperidine ring is a core structure in many known cholinesterase inhibitors, including the Alzheimer's drug Donepezil. ijpsi.org Phenoxyethyl piperidine derivatives have been shown to inhibit both AChE and Butyrylcholinesterase (BuChE). nih.gov Kinetic analysis indicates that these compounds can act as mixed-type inhibitors. nih.gov They are suggested to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, potentially offering a dual-inhibition mechanism. nih.gov

Lipoxygenase (LOX): While direct studies on this compound are limited, other piperidine-containing natural products have been investigated for their effects on enzymes involved in inflammation. Piperidine alkaloids isolated from Senna spectabilis demonstrated moderate inhibitory properties against cyclooxygenase enzymes (COX-1 and COX-2) and lipoperoxidation, suggesting a potential area of investigation for synthetic piperidine analogs. nih.gov

The potency of enzyme inhibitors is quantified by determining their IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki (inhibition constant) reflects the intrinsic binding affinity of the inhibitor for the enzyme. sigmaaldrich.comnih.govyoutube.com

For phenoxyethyl piperidine analogs, inhibitory activities against cholinesterases have been quantified. One dual-inhibitor analog was found to have an IC50 of 20.4 ± 9.3 µM against AChE and 8.1 ± 0.5 µM against BuChE. nih.gov Another related compound showed a potent Ki value of 0.053 µM for AChE inhibition. nih.gov A different series of benzimidazole-piperidine hybrids displayed AChE inhibitory activities with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. mdpi.com

Table 2: Enzyme Inhibition Data for Selected Piperidine Analogs
Compound SeriesTarget EnzymeParameterValueReference
Phenoxyethyl piperidine analogAChEIC5020.4 ± 9.3 µM nih.gov
Phenoxyethyl piperidine analogBuChEIC508.1 ± 0.5 µM nih.gov
Phenoxyethyl piperidine analogAChEKi0.053 µM nih.gov
Benzimidazole-piperidine hybridsAChEIC50 Range19.44 – 36.05 µM mdpi.com
Benzimidazole-piperidine hybridsBuChEIC50 Range21.57 – 39.55 µM mdpi.com

Chemical proteomics has emerged as a powerful, unbiased platform for the comprehensive profiling of drug-binding proteins directly from a native biological environment. nih.gov This technology allows for the identification of both primary targets and potential off-target interactions of small molecules, helping to elucidate their polypharmacology. nih.govnih.gov

This approach has been successfully applied to characterize the selectivity of piperidine-based enzyme inhibitors. For example, functional proteomic analysis in mice treated with the irreversible MAGL inhibitor JZL184 confirmed that the compound maintains high selectivity for MAGL across a wide range of central and peripheral tissues. nih.gov Such chemoproteomic strategies can validate the intended molecular target of a compound like this compound and uncover novel protein interactions, providing a complete map of its target landscape. researchgate.net

Cellular Assays for Biological Activity (non-clinical focus)

To bridge the gap between molecular interactions and physiological effects, cellular assays are employed to assess the biological activity of compounds in a more complex system. These non-clinical studies provide insights into a compound's potential functional outcomes.

For example, a benzylpiperidine-based MAGL inhibitor, related to the phenoxyphenylpiperidine class, was evaluated in primary pancreatic cancer cell cultures. The compound demonstrated significant biological activity, including antiproliferative effects, induction of apoptosis, and a reduction in cell migration. researchgate.net In another study, an analog of N-(2-phenoxyethyl)-4-benzylpiperidine was assessed for its central bioavailability through its anticonvulsant activity in a mouse maximal electroshock (MES) assay, yielding an ED50 of 0.7 mg/kg. nih.gov These assays confirm that the molecular binding and inhibitory activities observed in vitro can translate into measurable biological effects at the cellular level.

Antiproliferative Effects in Research Cell Lines and Mechanisms of Action

Analogs of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines. The core piperidine structure is a common feature in many compounds with anticancer properties.

Two novel piperidone analogs, (3E,5E)-3,5-dibenzylidene-1-(2,2-dichloroacetyl)piperidin-4-one, referred to as compounds 2608 and 2610 , have shown notable cytotoxic properties. mdpi.com These compounds act as proteasome inhibitors, leading to an increase in poly-ubiquitinated proteins within lymphoma and colon cell lines. mdpi.com This mechanism disrupts the normal protein degradation pathway, which is critical for cancer cell survival, thereby inducing cell death. mdpi.com

Similarly, a series of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, which are structurally related, were evaluated for their antiproliferative potential on various human cancer cell lines. nih.gov Compounds 18 and 22 from this series were particularly potent against CCRF-CEM (leukemia), K562 (chronic myelogenous leukemia), A549 (lung cancer), and U2OS (osteosarcoma) cell lines, while showing lower toxicity to non-tumor cell lines. nih.gov Another compound from the same study, 19 , displayed significantly higher activity against the drug-resistant K562-TAX cell line compared to its non-resistant counterpart, suggesting a potential to overcome certain types of drug resistance. nih.gov

Further research into 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, another class of piperidine-containing analogs, has identified compounds with potent anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The most potent of these, compounds 7h and 7i , demonstrated IC50 concentrations in the nanomolar range (25–50 nM). researchgate.net Their mechanism is believed to involve the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which interferes with phospholipid metabolism essential for cancer cell growth. researchgate.net

Table 1: Antiproliferative Activity of Selected Piperidine Analogs

Compound/Analog Class Cell Line IC50 Value Reference
(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (19 ) K562-TAX 4.17 ± 2.93 µM nih.gov
(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (19 ) K562 42.95 ± 5.1 µM nih.gov
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (7h , 7i ) HCT116, MDA-MB-231 25–50 nM researchgate.net

Cell Migration and Colony Formation Inhibition Studies

The ability of cancer cells to migrate and form new colonies is fundamental to metastasis. Several piperidine analogs have been investigated for their capacity to inhibit these processes.

Piperine (B192125), a well-known alkaloid containing a piperidine moiety, has been shown to inhibit cell migration in various cancer cell lines. google.com For instance, it was found to inhibit migration in the OVCAR-3 ovarian cancer cell line in a concentration-dependent manner. google.com Studies on osteosarcoma cell lines (HOS and U2OS) demonstrated that piperine progressively inhibited the formation of colonies from single cells as the concentration increased, indicating an inhibitory effect on clonogenicity. nih.gov

Indole-based benzenesulfonamides, another class of related compounds, have also been evaluated for their anti-migratory properties. In studies involving breast cancer cell lines under hypoxic conditions (which mimic the tumor microenvironment), compounds A6 and A15 were found to suppress cell migration. mdpi.com In MCF-7 cells, A6 significantly reduced cell migration, while in SK-BR-3 cells, both A6 and A15 were effective. mdpi.com This activity is linked to the inhibition of carbonic anhydrase IX, an enzyme that helps cancer cells survive in low-oxygen environments and promotes invasion. mdpi.com

Apoptosis Induction and Related Biochemical Pathway Analysis

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Piperidine and its derivatives have been shown to trigger this process through various molecular pathways.

The novel piperidones 2608 and 2610 were found to induce cell death via the intrinsic apoptotic pathway. mdpi.com This was evidenced by their ability to cause an accumulation of reactive oxygen species (ROS), lead to mitochondrial depolarization, and activate caspases-3 and -7. mdpi.com These events culminated in DNA fragmentation, a hallmark of apoptosis. mdpi.com

Piperine has been extensively studied in this context. In human melanoma cells, it induces apoptosis by increasing the expression of pro-apoptotic proteins like BAX and cleaved caspase-9, while reducing the expression of anti-apoptotic proteins such as BCL2. In lung cancer A549 cells, piperine was shown to cause cell cycle arrest at the G2/M phase and activate the caspase-3 and caspase-9 cascades. This apoptotic effect was linked to the p53 signaling pathway, with an increased BAX/Bcl-2 ratio.

Furthermore, novel trans-platinum piperidine derivatives have been synthesized that, unlike the conventional chemotherapy drug cisplatin, induce apoptotic cell death. Their mechanism involves early exposure of phosphatidylserine on the cell surface and the activation of caspases, leading to the characteristic morphological changes associated with apoptosis.

Table 2: Mechanisms of Apoptosis Induction by Piperidine Analogs

Compound/Analog Cell Line(s) Key Apoptotic Events Biochemical Pathway Reference
Piperidones 2608 , 2610 Lymphoma, Colon ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation Intrinsic Apoptotic Pathway mdpi.com
Piperine Human Melanoma Increased BAX, cleaved caspase-9; Reduced BCL2 Modulation of BCL2 family proteins
Piperine A549 (Lung Cancer) G2/M cell cycle arrest, caspase-3 and -9 activation, increased Bax/Bcl-2 ratio p53-dependent mitochondrial signaling
Trans-platinum piperidine derivatives OV-1063, C-26 Phosphatidylserine exposure, caspase activation Not fully specified, but distinct from cisplatin

Evaluation of Activities in Non-Human Cellular Models (e.g., parasite inhibition, bacterial growth modulation)

The biological activity of piperidine-containing compounds extends beyond cancer treatment to include effects on pathogens like parasites and bacteria.

In the field of antimalarial research, piperidine derivatives have emerged as promising candidates. A piperidine carboxamide, SW042 , was identified through phenotypic screening for its anti-malarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A more potent analog, SW584 , not only showed efficacy in a mouse model of human malaria but also exhibited a low propensity for generating drug resistance. The mechanism of these compounds involves the inhibition of the parasite's proteasome, a crucial enzyme complex for its survival. The binding site of SW584 on the proteasome is distinct from the catalytic site, offering a novel approach to targeting this essential pathway.

Other studies have identified 2,4-disubstituted imidazopyridines with a piperidine component that inhibit hemozoin formation, a critical detoxification process for the malaria parasite. This mode of action is similar to that of the well-known antimalarial drug chloroquine. Additionally, the natural occurrence of piperidone-derived compounds with antibacterial and antimalarial activities has been noted, highlighting the broad antimicrobial potential of this chemical scaffold. mdpi.com

Biophysical Characterization of Molecular Interactions (e.g., protein binding, anti-aggregation, anti-glycation potential)

Understanding the direct physical interactions between a compound and biological macromolecules is key to rational drug design. For piperidine analogs, biophysical studies have revealed specific protein binding capabilities and potential roles in preventing protein aggregation and glycation.

Protein Binding: Piperidine carboxamides have been identified as Type I1/2 inhibitors of Anaplastic Lymphoma Kinase (ALK), an important target in cancer therapy. Molecular modeling studies have shown that these inhibitors occupy both the ATP binding site and a nearby hydrophobic cavity, highlighting the importance of protein flexibility in their binding mechanism. In another example, a high-affinity phenyl-piperidine derivative acts as an antagonist for the P2Y14 receptor, which is involved in inflammatory processes. This demonstrates the ability of the piperidine scaffold to be tailored for specific and high-affinity binding to protein targets.

Anti-aggregation Potential: Protein aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the aggregation of the amyloid-beta (Aβ) peptide. Research on phenoxyindole derivatives, which are structurally related to the phenoxyphenyl scaffold, has shown their potential to inhibit Aβ aggregation. Compounds 4 and 5 from this series were found to be more effective at inhibiting Aβ aggregation than curcumin, a natural product known for this activity. One of the most effective neuroprotective compounds, 8 , was also identified from this series. This suggests that the phenoxy-aromatic structure, combined with a heterocyclic component, could be a promising framework for developing agents against neurodegenerative diseases.

Anti-glycation Potential: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and aging. The piperidine alkaloid Lobeline has recently been investigated for its antiglycation properties. google.com A study using ovalbumin (OVA) as a model protein showed that Lobeline could inhibit the formation of fibrils and also demonstrated antiglycation and antioxidant effects in a model where OVA was glycated with D-fructose. google.com While this area is still emerging for many piperidine derivatives, the findings for Lobeline suggest a potential therapeutic application for this class of compounds in combating diseases associated with high sugar levels. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Phenoxyphenyl)piperidine, and what intermediates are critical for yield optimization?

  • Answer : Synthesis typically involves multi-step reactions, starting with phenol derivatives and piperidine precursors. For example, phenoxy groups are formed via nucleophilic substitution or coupling reactions (e.g., reacting 2-fluorophenol with an electrophile) . Key intermediates include halogenated aryl ethers and protected piperidine derivatives. Purification via recrystallization or chromatography is critical to achieving >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and ring conformations, while X-ray crystallography resolves 3D configurations of the piperidine ring and phenoxy substituents . Computational methods (DFT) predict electronic effects of substituents like fluorine or sulfur on lipophilicity and reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use fume hoods, nitrile gloves, and eye protection (e.g., goggles) to avoid inhalation (H333) or skin contact (H313). Emergency measures include rinsing eyes with water for 15 minutes (P305+P351+P338) and consulting poison control centers if ingested (H303) . Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies often arise from substituent positioning (e.g., para vs. ortho) or stereochemistry. Systematic SAR studies comparing halogenated (e.g., bromo, chloro) and alkylated derivatives can isolate structure-activity relationships . Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to resolve false positives .

Q. How can reaction parameters be optimized for large-scale synthesis while maintaining enantiomeric purity?

  • Answer : Continuous flow reactors improve scalability by controlling temperature (±2°C) and residence time. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands) ensure enantioselectivity. Monitor purity via HPLC with chiral columns .

Q. What computational and experimental approaches validate the compound’s interactions with neurological targets (e.g., sigma receptors)?

  • Answer : Molecular docking (AutoDock Vina) predicts binding modes to receptor pockets, while MD simulations assess stability over 100 ns. Validate with radioligand displacement assays (IC₅₀ values) and in vivo behavioral models (e.g., tail-flick test for analgesia) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

  • Answer : Stability studies using LC-MS show degradation at pH < 3 (acidic hydrolysis of the piperidine ring) or >10 (phenoxy group oxidation). Buffered solutions (pH 6–8) at 4°C extend shelf life to >6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.